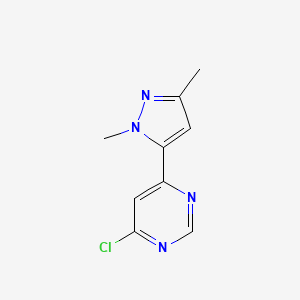

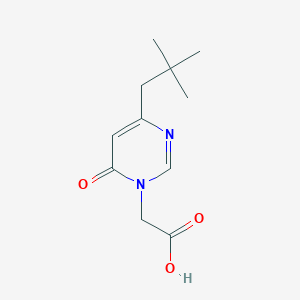

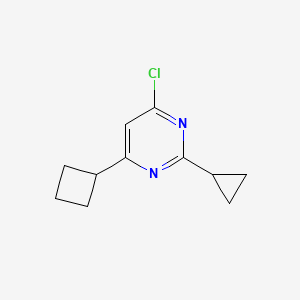

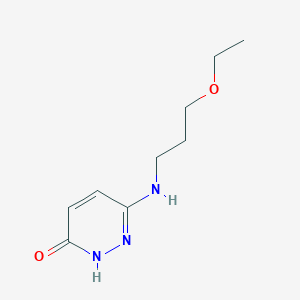

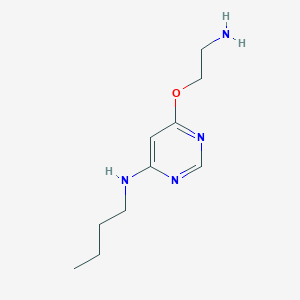

6-(2-aminoethoxy)-N-butylpyrimidin-4-amine

Descripción general

Descripción

2-(2-Aminoethoxy)ethanol, also known as Diglycoamine or Diethylene Glycol Amine, is a versatile amine that is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .

Synthesis Analysis

The synthesis of 2-(2-Aminoethoxy)ethanol involves a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity .

Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 .

Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol is a combustible, colorless to light yellow, thick liquid with a fishy odor . It has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 . It is water-soluble and air-sensitive .

Aplicaciones Científicas De Investigación

Redox-Activated Amines in Bond Formation

Redox-activated primary amine derivatives, including structures similar to 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine, have been utilized in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach facilitates the synthesis of functionalized alkynes and (E)-alkenes under mild conditions, showcasing the compound's versatility in constructing complex molecular frameworks (Ociepa, Turkowska, & Gryko, 2018).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives of this compound, was synthesized as ligands for the histamine H4 receptor (H4R). These compounds, optimized for potency, demonstrated anti-inflammatory and antinociceptive activities in animal models, highlighting their potential in treating pain and inflammation (Altenbach et al., 2008).

Amplifiers of Phleomycin

Research into unfused heterobicycles, such as 4,5'-bipyrimidines with amino and aminoethyl substituents, explores their application as amplifiers of phleomycin. These studies contribute to the understanding of how specific structural modifications can influence the activity of pharmaceutical compounds (Kowalewski et al., 1981).

Synthesis and Fragmentation Studies

Research on 4-aryloxy-6-methylpyrimidin-2-amines demonstrates the compound's utility in synthesis and its behavior under positive electrospray ionization, shedding light on its stability and reactivity which is crucial for pharmaceutical applications (Erkin et al., 2015).

Antihypertensive Activity

6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to this compound, have shown promising results as antihypertensive agents. These compounds can reduce blood pressure in spontaneously hypertensive rats to normotensive levels, indicating their potential in hypertension treatment (Bennett et al., 1981).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in maintaining the balance of sodium and potassium ions in cells and regulating calcium ion concentration in the sarcoplasmic reticulum, respectively .

Mode of Action

this compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This leads to changes in the ion concentration within the cells, affecting various cellular processes .

Biochemical Pathways

The compound affects the sodium-potassium pump and calcium ion transport pathways. By inhibiting sodium-potassium ATPase, it disrupts the ion balance, leading to an increase in intracellular sodium levels . The stimulation of sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium ions, reducing their concentration in the cytosol . These changes can have downstream effects on various cellular functions, including muscle contraction and nerve impulse transmission .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the administered dose reaches the systemic circulation and its targets .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on ion homeostasis. By altering the balance of sodium, potassium, and calcium ions within cells, it can influence a range of physiological processes, from muscle contraction to nerve signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells . .

Análisis Bioquímico

Biochemical Properties

6-(2-aminoethoxy)-N-butylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with methionine aminopeptidase-2 (MetAP2), an enzyme involved in protein synthesis and regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in protein synthesis and cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NLRP3 inflammasome, a protein complex involved in inflammatory responses . By inhibiting the activation of this inflammasome, this compound can reduce inflammation and potentially mitigate related diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of methionine aminopeptidase-2 (MetAP2) by binding to its active site . This binding prevents the enzyme from catalyzing its substrate, thereby affecting protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses have been found to be effective in modulating biochemical pathways without causing significant adverse effects. Higher doses can lead to toxicity and adverse effects, such as liver damage and altered metabolic function . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of amino acids and nucleotides, leading to changes in cellular energy production and biosynthesis . These interactions can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes and metabolism.

Propiedades

IUPAC Name |

6-(2-aminoethoxy)-N-butylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-2-3-5-12-9-7-10(14-8-13-9)15-6-4-11/h7-8H,2-6,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPISBYGTJSVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.